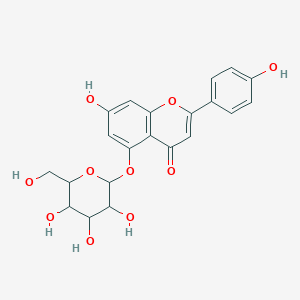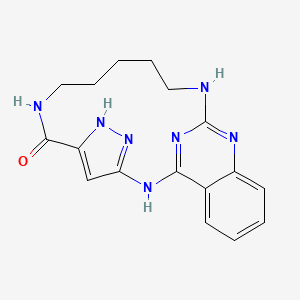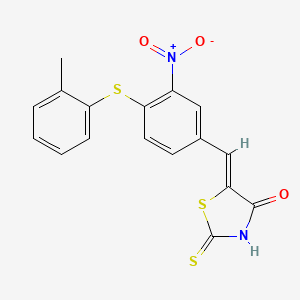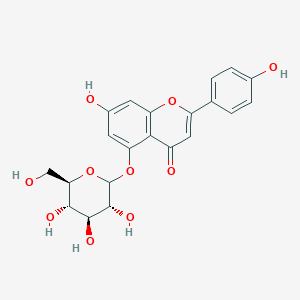
Salipurpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Salipurpin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glucoside bond. Commonly used glycosyl donors include glucose derivatives like acetobromoglucose. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Cephalotaxus fortunei. The extraction process includes:
Harvesting: Collecting the branches and leaves of Cephalotaxus fortunei.
Extraction: Using solvents like methanol or ethanol to extract the flavonoids.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Salipurpin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Salipurpin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.
Mechanism of Action
Salipurpin exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Cell Cycle Arrest and Apoptosis: Induces cell cycle arrest at the G1/S or G2/M phase and promotes apoptosis in cancer cells by modulating the expression of cyclin-dependent kinases (CDKs) and other regulatory proteins.
Comparison with Similar Compounds
Salipurpin is unique among flavonoids due to its specific glycosylation at the 5-position of apigenin. Similar compounds include:
Apigenin: The aglycone form of this compound, known for its anti-inflammatory and anticancer properties.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant activities but differs in its hydroxylation pattern.
Quercetin: A widely studied flavonoid with potent antioxidant and anti-inflammatory effects, differing in its glycosylation and hydroxylation patterns.
This compound’s unique glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
ZFPMFULXUJZHFG-MKJMBMEGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


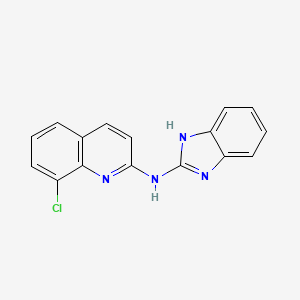
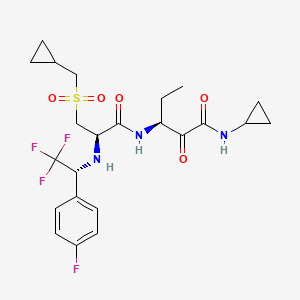
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)
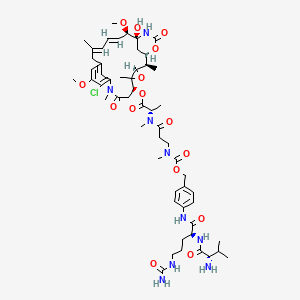
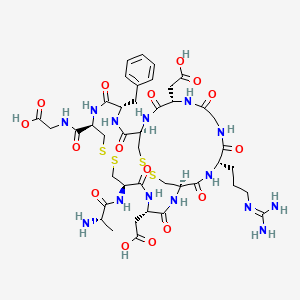
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
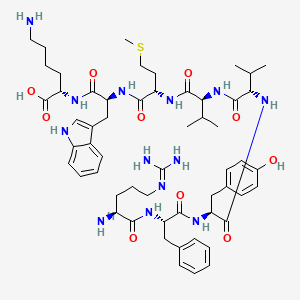

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
